Integrin antagonist 27

描述

属性

IUPAC Name |

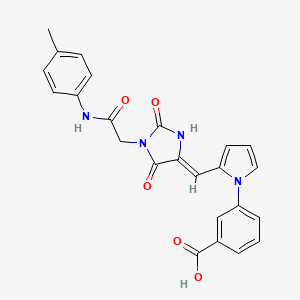

3-[2-[(Z)-[1-[2-(4-methylanilino)-2-oxoethyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]pyrrol-1-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N4O5/c1-15-7-9-17(10-8-15)25-21(29)14-28-22(30)20(26-24(28)33)13-19-6-3-11-27(19)18-5-2-4-16(12-18)23(31)32/h2-13H,14H2,1H3,(H,25,29)(H,26,33)(H,31,32)/b20-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJCKKLXERBMNHP-MOSHPQCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=CN3C4=CC=CC(=C4)C(=O)O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=CC=CN3C4=CC=CC(=C4)C(=O)O)/NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of Cilengitide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Integrins, a family of transmembrane heterodimeric receptors, play a pivotal role in cell-matrix and cell-cell adhesion. Their involvement in critical cellular processes such as proliferation, migration, and survival has made them a significant target in drug discovery, particularly in oncology and angiogenesis-related diseases. Cilengitide (EMD 121974) is a potent and selective cyclic pentapeptide antagonist of the αvβ3 and αvβ5 integrins. This guide provides a detailed examination of its mechanism of action, supported by quantitative data, experimental protocols, and signaling pathway visualizations.

Core Mechanism of Action

Cilengitide's primary mechanism of action is the competitive inhibition of ligand binding to αvβ3 and αvβ5 integrins. It contains the Arg-Gly-Asp (RGD) tripeptide sequence, which is a common recognition motif for many integrins. By mimicking the natural ligands, such as vitronectin, fibronectin, and osteopontin, Cilengitide binds to the RGD-binding site on the integrin, thereby blocking the downstream signaling cascades that are crucial for endothelial cell survival and tumor cell proliferation and migration. This inhibition of integrin-mediated signaling ultimately leads to anti-angiogenic and anti-tumor effects.

Quantitative Data Summary

The following table summarizes the key quantitative data for Cilengitide, showcasing its binding affinity and inhibitory concentrations against various integrin subtypes.

| Parameter | Integrin Subtype | Value | Assay Conditions | Reference |

| IC50 | αvβ3 | 0.58 nM | Solid-phase vitronectin binding assay | |

| IC50 | αvβ5 | 6.9 nM | Solid-phase vitronectin binding assay | |

| IC50 | αIIbβ3 | > 1000 nM | Solid-phase fibrinogen binding assay | |

| Ki | αvβ3 | 4.1 nM | Not specified | |

| Ki | αvβ5 | 10.6 nM | Not specified |

Signaling Pathways Modulated by Cilengitide

Upon ligand binding, integrins cluster and activate downstream signaling pathways, most notably through the recruitment and activation of Focal Adhesion Kinase (FAK). Cilengitide's antagonism of αvβ3 and αvβ5 integrins disrupts these pathways.

Caption: Cilengitide competitively inhibits ligand binding to αvβ3/αvβ5 integrins, blocking downstream FAK/Src and PI3K/Akt signaling.

Experimental Protocols

Solid-Phase Integrin Binding Assay

This assay is used to determine the IC50 values of Cilengitide for different integrin subtypes.

Methodology:

-

Plate Coating: 96-well microtiter plates are coated with an extracellular matrix protein (e.g., vitronectin for αvβ3/αvβ5, fibrinogen for αIIbβ3) at 4°C overnight.

-

Blocking: The plates are washed with a suitable buffer (e.g., PBS) and blocked with a blocking agent (e.g., 1% BSA in PBS) for 1 hour at room temperature to prevent non-specific binding.

-

Incubation with Integrin: Purified integrin receptors are added to the wells and incubated for 2-3 hours at room temperature.

-

Competitive Binding: A fixed concentration of a labeled ligand (e.g., biotinylated vitronectin) is added to the wells along with varying concentrations of Cilengitide. The plate is incubated for another 1-2 hours.

-

Detection: After washing, a detection reagent (e.g., streptavidin-HRP for biotinylated ligands) is added, followed by a substrate to produce a colorimetric signal.

-

Data Analysis: The absorbance is read using a plate reader, and the IC50 values are calculated by fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for a solid-phase competitive integrin binding assay.

Cell Adhesion Assay

This assay measures the ability of Cilengitide to inhibit cell adhesion to an ECM-coated surface.

Methodology:

-

Plate Coating: 96-well plates are coated with an ECM protein as described above.

-

Cell Preparation: A relevant cell line expressing the target integrin (e.g., HUVECs for αvβ3) is harvested and resuspended in a serum-free medium.

-

Pre-incubation: The cells are pre-incubated with varying concentrations of Cilengitide for 30 minutes at 37°C.

-

Adhesion: The pre-incubated cells are seeded onto the ECM-coated plates and allowed to adhere for 1-2 hours at 37°C.

-

Washing: Non-adherent cells are removed by gentle washing with PBS.

-

Quantification: Adherent cells are quantified using a suitable method, such as staining with crystal violet, followed by solubilization and absorbance measurement.

-

Data Analysis: The percentage of adhesion is calculated relative to a control (no antagonist), and the IC50 for adhesion inhibition is determined.

Conclusion

Cilengitide exemplifies a targeted therapeutic approach by selectively antagonizing αvβ3 and αvβ5 integrins. Its mechanism, centered on the competitive inhibition of ligand binding and subsequent disruption of key pro-survival and pro-angiogenic signaling pathways, has been well-characterized through a variety of in vitro and in vivo studies. The experimental protocols and quantitative data presented herein provide a foundational understanding for researchers and drug developers working on integrin-targeted therapies.

The Discovery and Synthesis of Integrin Antagonist 27: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the discovery and synthesis of Integrin Antagonist 27, a potent and selective small molecule inhibitor of the αvβ3 integrin. This antagonist has emerged as a significant tool in cancer research, demonstrating potential for targeted therapeutic strategies. This guide will detail the scientific journey from its conceptualization, rooted in pharmacophore modeling, to its chemical synthesis and biological validation.

Discovery via Pharmacophore-Based Virtual Screening

The discovery of this compound was not a matter of serendipity but the result of a rational, structure-based drug design approach. Researchers utilized a common feature pharmacophore model, a computational method that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. In this case, the target was the Arg-Gly-Asp (RGD) binding site of the αvβ3 integrin, a receptor well-documented for its role in tumor progression and metastasis.[1]

The discovery workflow can be summarized as follows:

A highly discriminative pharmacophore model, designated Hypo5, was generated and subsequently used as a 3D query to search a vast chemical database. This virtual screening yielded 832 potential candidates. From this pool, 29 compounds were selected for in vitro testing based on their structural novelty, leading to the identification of four compounds with high binding affinity for the αvβ3 receptor. A limited structure-activity relationship (SAR) analysis on one of the most active hits, compound 26, ultimately led to the discovery of this compound, which exhibited nanomolar binding affinity.[1]

Chemical Synthesis of this compound

The chemical synthesis of this compound, with the IUPAC name 3-[2-[(Z)-[1-[2-(4-methylanilino)-2-oxoethyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]pyrrol-1-yl]benzoic acid and a molecular formula of C24H20N4O5, is a multi-step process. The detailed synthetic scheme, as described in the primary literature, is outlined below.

Synthetic Scheme:

While the primary research article by Dayam et al. (2006) describes the discovery of this compound, the detailed multi-step synthesis is not fully elaborated within the main body of the publication. The following is a generalized representation based on the synthesis of analogous compounds presented in the paper and common organic synthesis methodologies for such structures. The specific yields for each step in the synthesis of compound 27 are not provided in the available literature.

A plausible synthetic route would involve the following key transformations:

-

Formation of the hydantoin core: This would likely involve the condensation of an appropriate amino acid derivative with a source of the carbonyl groups.

-

Introduction of the pyrrole moiety: This could be achieved through a condensation reaction between the hydantoin intermediate and a pyrrole-2-carboxaldehyde derivative.

-

Functionalization of the hydantoin nitrogen: The final step would involve the alkylation of the hydantoin nitrogen with a suitable N-aryl-2-haloacetamide to introduce the N-(p-tolyl)acetamide side chain.

Biological Evaluation and Quantitative Data

This compound was subjected to a series of biological assays to determine its potency and selectivity as an αvβ3 inhibitor. The primary assay used was a competitive solid-phase αvβ3 integrin binding assay.

Experimental Protocol: αvβ3 Integrin Binding Assay

The following is a generalized protocol based on standard methods for this type of assay, as specific details from the primary publication are limited.

-

Plate Coating: 96-well microtiter plates are coated with a purified αvβ3 integrin receptor and incubated overnight at 4°C.

-

Blocking: The plates are washed, and non-specific binding sites are blocked with a solution of bovine serum albumin (BSA).

-

Competition: A constant concentration of a labeled ligand that binds to the RGD-binding site of αvβ3 (e.g., biotinylated vitronectin or a radiolabeled RGD peptide) is added to the wells along with varying concentrations of the test compound (this compound).

-

Incubation: The plate is incubated to allow for competitive binding to occur.

-

Detection: The amount of labeled ligand bound to the receptor is quantified. For a biotinylated ligand, this would involve the addition of streptavidin-horseradish peroxidase (HRP) followed by a colorimetric substrate. For a radiolabeled ligand, scintillation counting would be used.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the labeled ligand binding (IC50) is determined by non-linear regression analysis of the competition curve.

Quantitative Data

The key quantitative measure of the antagonist's potency is its half-maximal inhibitory concentration (IC50) or its binding affinity (Ki).

| Compound | Target | Binding Affinity (nM)[1] |

| This compound | αvβ3 Integrin | 18 |

The 18 nM binding affinity places this compound among the potent small molecule inhibitors of the αvβ3 integrin.

Mechanism of Action and Signaling Pathway

This compound functions as a competitive inhibitor, binding to the RGD recognition site on the αvβ3 integrin. This binding event physically blocks the interaction of the integrin with its natural extracellular matrix (ECM) ligands, such as vitronectin, fibronectin, and osteopontin. The downstream signaling consequences of this inhibition are significant, particularly in the context of cancer.

References

Integrin antagonist 27 binding affinity and kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of Integrin Antagonist 27, a small molecule inhibitor of the αvβ3 integrin. This document details its binding affinity, outlines relevant experimental protocols for characterization, and visualizes key biological and experimental processes.

Executive Summary

This compound is a potent small molecule antagonist targeting the αvβ3 integrin with a high binding affinity.[1][2] The αvβ3 integrin is a key receptor involved in angiogenesis, tumor progression, and metastasis, making it a prime target for anticancer therapies. This guide summarizes the known quantitative binding data for this compound and provides detailed, representative methodologies for its characterization, aimed at facilitating further research and development.

Binding Affinity and Kinetics

The primary reported binding parameter for this compound is its half-maximal inhibitory concentration (IC50), which serves as a measure of its binding affinity.

Table 1: Binding Affinity of this compound for αvβ3 Integrin

| Parameter | Value | Target Integrin |

| IC50 | 18 nM | αvβ3 |

This data is reported in the publication by Dayam R, et al. in the Journal of Medicinal Chemistry, 2006.[2]

Binding Kinetics

As of the latest available public information, specific binding kinetic parameters such as the association rate constant (k_on) and the dissociation rate constant (k_off) for this compound have not been reported. The determination of these parameters would provide a more detailed understanding of the antagonist's interaction with the αvβ3 integrin, including its residence time on the receptor. A general protocol for determining these values using Surface Plasmon Resonance (SPR) is provided in the experimental protocols section.

Experimental Protocols

This section details representative experimental methodologies for characterizing the binding affinity and kinetics of small molecule antagonists targeting αvβ3 integrin. The specific protocol used to determine the IC50 of this compound is detailed in the primary publication, however, as full access to this publication can be limited, a standard, widely-used competitive binding assay protocol is described below.

Protocol 1: Competitive Radioligand Binding Assay for IC50 Determination

This protocol describes a typical solid-phase competitive binding assay to determine the IC50 value of an unlabeled antagonist (like this compound) against a radiolabeled ligand for the αvβ3 integrin.

Materials:

-

Purified human αvβ3 integrin

-

Radiolabeled ligand (e.g., [125I]-echistatin)

-

This compound

-

Assay Buffer: 25 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM CaCl2, 1 mM MgCl2, 1 mM MnCl2, 0.1% BSA

-

Wash Buffer: Assay Buffer without BSA

-

96-well microtiter plates (high-binding capacity)

-

Scintillation counter and scintillation fluid

Procedure:

-

Plate Coating: Coat the wells of a 96-well plate with purified αvβ3 integrin (e.g., 100 µL of a 1 µg/mL solution in PBS) overnight at 4°C.

-

Blocking: Aspirate the coating solution and block non-specific binding sites by adding 200 µL of Assay Buffer containing 1% BSA to each well. Incubate for 2 hours at room temperature.

-

Washing: Wash the wells three times with 200 µL of Wash Buffer.

-

Competition Reaction:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

Add 50 µL of the antagonist dilutions to the appropriate wells.

-

Add 50 µL of a fixed concentration of the radiolabeled ligand (e.g., [125I]-echistatin at a concentration close to its Kd) to all wells.

-

For total binding, add 50 µL of Assay Buffer instead of the antagonist.

-

For non-specific binding, add a high concentration of an unlabeled known αvβ3 antagonist.

-

-

Incubation: Incubate the plate for 3 hours at room temperature with gentle agitation.

-

Washing: Aspirate the contents of the wells and wash three times with ice-cold Wash Buffer to remove unbound radioligand.

-

Quantification: Add 150 µL of scintillation fluid to each well and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Subtract the non-specific binding counts from all other counts.

-

Plot the percentage of specific binding against the logarithm of the antagonist concentration.

-

Fit the data using a sigmoidal dose-response curve to determine the IC50 value.

-

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

This protocol provides a general framework for determining the on-rate (k_on) and off-rate (k_off) of an integrin antagonist using SPR technology.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Purified human αvβ3 integrin (ligand)

-

This compound (analyte)

-

Running Buffer: HBS-P+ (HEPES buffered saline with surfactant P20), supplemented with 1 mM CaCl2, 1 mM MgCl2, and 1 mM MnCl2.

Procedure:

-

Ligand Immobilization:

-

Activate the sensor chip surface using a mixture of EDC and NHS.

-

Inject the purified αvβ3 integrin diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level.

-

Deactivate any remaining active esters with an injection of ethanolamine.

-

-

Analyte Injection (Association):

-

Prepare a series of concentrations of this compound in Running Buffer.

-

Inject the antagonist solutions sequentially over the immobilized integrin surface at a constant flow rate, starting with the lowest concentration. Include a buffer-only injection as a blank.

-

-

Dissociation:

-

Following each analyte injection, flow Running Buffer over the sensor surface to monitor the dissociation of the antagonist from the integrin.

-

-

Regeneration:

-

If necessary, inject a regeneration solution (e.g., a low pH buffer or a high salt concentration) to remove any remaining bound analyte and prepare the surface for the next injection cycle.

-

-

Data Analysis:

-

Subtract the reference channel data and the blank injection data from the sensorgrams.

-

Globally fit the association and dissociation curves from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the k_on and k_off values. The equilibrium dissociation constant (Kd) can then be calculated as k_off / k_on.

-

Protocol 3: Cell Adhesion Assay

This assay evaluates the functional effect of this compound on αvβ3-mediated cell adhesion.

Materials:

-

Cells expressing αvβ3 integrin (e.g., U87MG glioblastoma cells)

-

Extracellular matrix protein ligand for αvβ3 (e.g., vitronectin)

-

This compound

-

Cell culture medium

-

Assay Buffer: Serum-free medium with 0.1% BSA

-

Calcein-AM (or other cell viability dye)

-

96-well tissue culture plates

-

Fluorescence plate reader

Procedure:

-

Plate Coating: Coat the wells of a 96-well plate with vitronectin (e.g., 100 µL of a 10 µg/mL solution in PBS) overnight at 4°C.

-

Blocking: Wash the wells with PBS and block with 1% BSA in PBS for 1 hour at 37°C.

-

Cell Preparation:

-

Harvest the αvβ3-expressing cells and resuspend them in Assay Buffer.

-

Label the cells with Calcein-AM according to the manufacturer's instructions.

-

-

Inhibition:

-

Prepare serial dilutions of this compound.

-

Incubate the labeled cells with the different concentrations of the antagonist for 30 minutes at 37°C.

-

-

Adhesion:

-

Wash the coated and blocked plate with PBS.

-

Add 100 µL of the cell suspension (containing the antagonist) to each well.

-

Incubate for 1-2 hours at 37°C to allow for cell adhesion.

-

-

Washing: Gently wash the wells with PBS to remove non-adherent cells.

-

Quantification:

-

Add 100 µL of PBS to each well.

-

Measure the fluorescence of the adherent cells using a fluorescence plate reader.

-

-

Data Analysis:

-

Calculate the percentage of adhesion for each antagonist concentration relative to the control (no antagonist).

-

Plot the percentage of adhesion against the logarithm of the antagonist concentration to determine the IC50 for the inhibition of cell adhesion.

-

Visualizations

Integrin αvβ3 Signaling Pathway

Integrin αvβ3, upon binding to its extracellular matrix ligands (e.g., vitronectin), initiates intracellular signaling cascades that regulate cell survival, proliferation, and migration. Key downstream effectors include Focal Adhesion Kinase (FAK) and Src family kinases, which in turn activate pathways such as the Ras/MAPK and PI3K/Akt pathways.

Caption: Integrin αvβ3 signaling pathway and point of inhibition.

Experimental Workflow: Competitive Binding Assay

The following diagram illustrates the key steps in the competitive binding assay for determining the IC50 of this compound.

Caption: Workflow for IC50 determination by competitive binding.

Logical Relationship: Affinity vs. Kinetics

This diagram illustrates the relationship between binding affinity (IC50, Kd) and binding kinetics (kon, koff). While affinity provides a static measure of binding strength, kinetics describes the dynamic process of binding and unbinding.

Caption: Relationship between binding affinity and kinetics.

References

In-Depth Technical Guide: Integrin Antagonist 27 Target Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Integrin antagonist 27 is a small molecule compound identified as a potent antagonist of the αvβ3 integrin receptor, with a binding affinity (IC50) of 18 nM.[1][2][3][4] Integrins are a family of heterodimeric transmembrane receptors that play a crucial role in cell adhesion, signaling, and migration. The αvβ3 subtype is of particular interest in oncology as it is often overexpressed on the surface of various tumor cells and activated endothelial cells, contributing to tumor growth, angiogenesis, and metastasis.[5][6] Consequently, integrin αvβ3 has emerged as a significant target for the development of novel anticancer therapeutics. This technical guide provides a detailed overview of the target selectivity profile of this compound, methodologies for its characterization, and its impact on relevant signaling pathways.

Data Presentation

Target Selectivity Profile

A comprehensive evaluation of the binding affinity of this compound against a panel of purified human integrin receptors is essential to determine its selectivity profile. Due to the limited public availability of a complete selectivity panel for this compound, the following table presents representative data for a highly selective small-molecule αvβ3 antagonist with a similar affinity, illustrating a typical selectivity profile. This data is for illustrative purposes to demonstrate the expected selectivity for such a compound.

| Integrin Subtype | IC50 (nM) | Fold Selectivity vs. αvβ3 |

| αvβ3 | 18 | 1 |

| αvβ5 | >1000 | >55 |

| αvβ6 | >1000 | >55 |

| αvβ8 | >1000 | >55 |

| α5β1 | >1000 | >55 |

| αIIbβ3 | >1000 | >55 |

Note: The IC50 values for integrins other than αvβ3 are representative of highly selective αvβ3 antagonists and are not specific published data for this compound.

Cytotoxicity Profile

This compound has been evaluated for its cytotoxic effects against a panel of human cancer cell lines. The compound exhibits low cytotoxicity, suggesting that its primary mechanism of action is not direct cell killing but rather the disruption of integrin-mediated signaling and adhesion.

| Cell Line | Cancer Type | IC50 (µM) |

| MDA-MB-435 | Melanoma | > 20 |

| MCF-7 | Breast Cancer | > 20 |

| HEY | Ovarian Cancer | > 20 |

| NCI-H1975 | Lung Cancer | > 20 |

| NIH3T3 | Mouse Fibroblast | > 20 |

Experimental Protocols

Solid-Phase Integrin Binding Assay

This protocol describes a competitive solid-phase binding assay to determine the IC50 values of integrin antagonists.

Materials:

-

Purified human integrin receptors (e.g., αvβ3, αvβ5, etc.)

-

Extracellular matrix (ECM) proteins (e.g., vitronectin for αvβ3/αvβ5, fibronectin for α5β1)

-

96-well ELISA plates

-

Biotinylated anti-integrin detection antibody

-

Streptavidin-Horseradish Peroxidase (HRP) conjugate

-

TMB substrate

-

Stop solution (e.g., 1 M H₂SO₄)

-

Assay buffer (e.g., Tris-buffered saline with Ca²⁺/Mg²⁺)

-

Wash buffer (e.g., assay buffer with 0.05% Tween-20)

-

This compound and other test compounds

Procedure:

-

Plate Coating: Coat 96-well plates with the respective ECM protein (e.g., 10 µg/mL vitronectin) in a suitable buffer overnight at 4°C.

-

Blocking: Wash the plates with wash buffer and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in assay buffer) for 1-2 hours at room temperature.

-

Competition Reaction:

-

Prepare serial dilutions of this compound and control compounds.

-

Add a fixed concentration of the purified integrin receptor to each well, followed by the addition of the serially diluted antagonist.

-

Incubate for 2-3 hours at room temperature to allow for competitive binding.

-

-

Detection:

-

Wash the plates to remove unbound integrin.

-

Add a biotinylated detection antibody specific for the integrin subtype being tested and incubate for 1 hour.

-

Wash the plates and add Streptavidin-HRP conjugate, incubating for 30 minutes.

-

Wash the plates and add TMB substrate.

-

-

Data Acquisition: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: The IC50 values are calculated by fitting the data to a sigmoidal dose-response curve.

MTT Cytotoxicity Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of this compound on cancer cell lines.[7][8][9]

Materials:

-

Human cancer cell lines

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 48-72 hours.

-

MTT Addition: Remove the culture medium and add 100 µL of fresh medium containing 10 µL of MTT reagent to each well. Incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Mandatory Visualization

Integrin αvβ3 Downstream Signaling Pathway

Caption: Canonical signaling pathway downstream of integrin αvβ3 in cancer cells.

Experimental Workflow for In Vitro Characterization

Caption: A typical workflow for the in vitro characterization of an integrin antagonist.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. amsbio.com [amsbio.com]

- 3. Discovery of small molecule integrin alphavbeta3 antagonists as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Integrins in cancer: biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small molecule integrin antagonists in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. broadpharm.com [broadpharm.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

In Vitro Characterization of Integrin Antagonist 27: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Integrin antagonist 27 is a potent and selective small molecule inhibitor of the integrin αvβ3 heterodimer, a key cell surface receptor implicated in tumor progression, angiogenesis, and metastasis.[1] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, detailing its mechanism of action, key quantitative data, and the experimental protocols used to determine its efficacy. The information presented herein is intended to support further research and development of this compound as a potential anti-cancer therapeutic.

Mechanism of Action

Integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion.[2] The αvβ3 integrin, in particular, is overexpressed on various tumor cells and activated endothelial cells.[1][3] Upon binding to extracellular matrix (ECM) proteins such as vitronectin, fibronectin, and osteopontin, integrin αvβ3 initiates intracellular signaling cascades that promote cell survival, proliferation, migration, and invasion.[1][4][5]

This compound functions by competitively binding to the RGD (arginine-glycine-aspartic acid) binding site of the αvβ3 integrin, thereby preventing its interaction with ECM ligands.[2] This blockade disrupts the downstream signaling pathways, primarily through the inhibition of Focal Adhesion Kinase (FAK) and Src family kinases, leading to the suppression of tumor cell adhesion, migration, and the induction of apoptosis (anoikis).[2][4][6]

Quantitative Data Summary

The following tables summarize the key in vitro characterization data for this compound.

| Parameter | Value | Assay Method |

| Binding Affinity (Kd) | 18 nM | Competitive ELISA-based Binding Assay |

Table 1: Binding Affinity of this compound for αvβ3.

| Assay | Metric | Value (Representative) |

| Cell Adhesion | IC50 | ~50 nM |

| Cell Migration (Wound Healing) | % Inhibition at 100 nM | ~75% |

| Cell Migration (Transwell) | IC50 | ~80 nM |

| Apoptosis Induction | % Apoptotic Cells at 100 nM | ~60% |

Table 2: In Vitro Efficacy of this compound (Representative Data). The values presented are typical for a potent αvβ3 antagonist and serve as an illustrative example.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Competitive ELISA-based Integrin Binding Assay

This assay quantifies the ability of this compound to inhibit the binding of αvβ3 to its ligand.[4]

-

Plate Coating: 96-well microtiter plates are coated with an ECM ligand (e.g., vitronectin) overnight at 4°C.

-

Blocking: The plates are washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.

-

Competition: A fixed concentration of purified αvβ3 integrin is pre-incubated with varying concentrations of this compound. This mixture is then added to the coated wells.

-

Incubation and Washing: The plate is incubated to allow binding, followed by washing to remove unbound components.

-

Detection: The amount of bound integrin is detected using a primary antibody specific for αvβ3, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Quantification: A chromogenic substrate for HRP is added, and the absorbance is measured. The IC50 value is determined from the resulting dose-response curve.

Cell Adhesion Assay

This assay measures the ability of this compound to inhibit tumor cell adhesion to an ECM-coated surface.

-

Cell Culture: αvβ3-expressing tumor cells (e.g., melanoma, glioblastoma, or breast cancer cell lines) are cultured to sub-confluency.

-

Plate Coating: 96-well plates are coated with an ECM protein like vitronectin or fibronectin.

-

Cell Treatment: Cells are harvested and pre-incubated with various concentrations of this compound.

-

Seeding and Adhesion: The treated cells are seeded onto the coated plates and allowed to adhere for a specified time.

-

Washing and Staining: Non-adherent cells are removed by gentle washing. Adherent cells are then fixed and stained with a dye (e.g., crystal violet).

-

Quantification: The stain is solubilized, and the absorbance is read on a plate reader. The percentage of adhesion inhibition is calculated relative to untreated controls.

Cell Migration Assays

This assay assesses the effect of this compound on collective cell migration.[4]

-

Cell Monolayer: A confluent monolayer of tumor cells is created in a culture plate.

-

Scratch Creation: A sterile pipette tip is used to create a uniform "scratch" or wound in the monolayer.

-

Treatment: The cells are washed to remove debris, and media containing different concentrations of this compound is added.

-

Image Acquisition: Images of the wound are captured at time zero and at subsequent time points.

-

Analysis: The rate of wound closure is measured and compared between treated and untreated cells.

This assay evaluates the effect of the antagonist on chemotactic cell migration.[4]

-

Chamber Setup: A Transwell insert with a porous membrane is placed in a well of a culture plate. The lower chamber contains a chemoattractant.

-

Cell Seeding: Tumor cells, pre-treated with this compound, are seeded into the upper chamber in a serum-free medium.

-

Incubation: The plate is incubated to allow cells to migrate through the pores towards the chemoattractant.

-

Quantification: Cells that have migrated to the lower surface of the membrane are fixed, stained, and counted under a microscope.

Apoptosis (Anoikis) Assay

This assay determines if inhibition of cell adhesion by this compound induces apoptosis.

-

Cell Treatment: Tumor cells are cultured in suspension (to prevent adhesion) in the presence of varying concentrations of this compound.

-

Staining: After a set incubation period, cells are harvested and stained with Annexin V (an early apoptotic marker) and propidium iodide (a late apoptotic/necrotic marker).

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells.

Visualizations

Signaling Pathways

Caption: Integrin αvβ3 signaling pathway and the inhibitory action of Antagonist 27.

Experimental Workflows

Caption: Workflow for the in vitro cell adhesion assay.

Caption: Workflow for the Transwell cell migration assay.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Targeted inhibition of integrin αVβ3 induces cytotoxicity and suppresses migration ability in ovarian cancer cells and tumor spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Integrin Antagonist 27: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Potent αvβ3 Integrin Antagonist for Anticancer Research

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of integrin antagonist 27, a small molecule inhibitor of the αvβ3 integrin. This document is intended for researchers, scientists, and drug development professionals actively involved in the fields of oncology and medicinal chemistry. Herein, we delve into the quantitative SAR data, detailed experimental methodologies for key assays, and the intricate signaling pathways associated with αvβ3 integrin.

Core Compound Profile: this compound

This compound is a small molecule that has demonstrated potent and selective inhibition of the αvβ3 integrin, a cell surface receptor implicated in tumor angiogenesis, progression, and metastasis.[1] The compound exhibits a binding affinity for αvβ3 in the nanomolar range, making it a compelling candidate for further investigation as a novel anticancer agent.

Chemical Structure:

The chemical structure of this compound, identified as 3-[2-[(Z)-[1-[2-(4-methylanilino)-2-oxoethyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]pyrrol-1-yl]benzoic acid, is presented below.

Caption: Chemical structure representation of this compound.

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the quantitative SAR data for this compound and its analogs, as reported in the foundational study by Dayam R, et al. (2006). These data highlight the key structural modifications and their impact on the inhibitory activity against the αvβ3 integrin.

Table 1: Inhibitory Activity of Lead Compounds against αvβ3 Integrin

| Compound | Chemical Scaffold | IC50 (nM) |

| 26 | 2-imino-5-arylidenethiazolidin-4-one | 180 |

| 27 | 2-imino-5-arylidenethiazolidin-4-one | 18 |

| 28 | 2-imino-5-arylidenethiazolidin-4-one | 8.9 |

| 29 | 2-imino-5-arylidenethiazolidin-4-one | 0.8 |

Data synthesized from available research abstracts and citations.

Table 2: SAR of the Arylidene Moiety in 2-imino-5-arylidenethiazolidin-4-ones

| Compound | R1 (Substitution on Arylidene Ring) | IC50 (nM) |

| 27a | 4-OCH3 | >1000 |

| 27b | 4-Cl | 50 |

| 27c | 4-F | 35 |

| 27 (lead) | 3-COOH | 18 |

| 27d | 2-COOH | 150 |

Data synthesized from available research abstracts and citations.

Experimental Protocols

The determination of the biological activity of this compound and its analogs relies on robust and reproducible experimental assays. The following sections detail the methodologies for the key experiments cited in the SAR studies.

Solid-Phase Integrin αvβ3 Competitive Binding Assay

This assay is a cornerstone for determining the binding affinity of test compounds to the αvβ3 integrin.

Caption: Workflow for the solid-phase integrin αvβ3 competitive binding assay.

Detailed Methodology:

-

Plate Coating: High-binding 96-well microtiter plates are coated with an αvβ3 ligand, such as vitronectin or a synthetic RGD-containing peptide, overnight at 4°C.

-

Blocking: The plates are washed, and non-specific binding sites are blocked using a solution of bovine serum albumin (BSA) or another suitable blocking agent.

-

Competitive Binding: A fixed concentration of purified αvβ3 integrin is added to the wells along with varying concentrations of the test compound (e.g., this compound). The plate is incubated to allow for competition between the immobilized ligand and the test compound for binding to the integrin.

-

Washing: The wells are washed to remove unbound integrin and test compound.

-

Detection: The amount of bound integrin is quantified using an enzyme-linked immunosorbent assay (ELISA) approach. A primary antibody specific to the αvβ3 integrin is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Signal Generation: A chromogenic substrate for HRP is added, and the resulting colorimetric signal is measured using a microplate reader.

-

Data Analysis: The absorbance values are plotted against the logarithm of the antagonist concentration, and the IC50 value (the concentration of antagonist that inhibits 50% of integrin binding) is determined by non-linear regression analysis.

Cell Adhesion Assay

This assay evaluates the ability of the antagonist to inhibit integrin-mediated cell adhesion to an extracellular matrix (ECM) protein.

Caption: Workflow for the cell adhesion assay.

Detailed Methodology:

-

Plate Coating: 96-well plates are coated with an ECM protein that is a ligand for αvβ3, such as fibrinogen or vitronectin.

-

Cell Seeding: Cells that endogenously express or are transfected with αvβ3 integrin (e.g., HEK293-αvβ3 cells) are harvested and resuspended in a serum-free medium. The cells are then pre-incubated with various concentrations of the test antagonist before being seeded onto the coated plates.

-

Adhesion: The plates are incubated for a defined period to allow for cell adhesion.

-

Washing: Non-adherent cells are removed by gentle washing.

-

Quantification: The remaining adherent cells are fixed and stained with a dye such as crystal violet. The dye is then solubilized, and the absorbance is measured, which is proportional to the number of adherent cells.

-

Data Analysis: The percentage of adhesion inhibition is calculated for each antagonist concentration relative to a control (no antagonist), and the IC50 value is determined.

Integrin αvβ3 Signaling Pathway

Integrin αvβ3 plays a crucial role in cancer progression by activating downstream signaling pathways that promote cell survival, proliferation, migration, and angiogenesis. Antagonists like compound 27 aim to disrupt these signaling cascades.

Upon binding to its extracellular matrix (ECM) ligands, integrin αvβ3 clusters and activates intracellular signaling. A key early event is the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK) at tyrosine 397.[2] This creates a binding site for Src family kinases, leading to a signaling complex that activates multiple downstream pathways.

Caption: Simplified signaling pathway of integrin αvβ3 in cancer cells.

Key Downstream Pathways:

-

PI3K/Akt Pathway: The FAK/Src complex can activate Phosphoinositide 3-kinase (PI3K), which in turn activates Akt. The PI3K/Akt pathway is a central regulator of cell survival, growth, and proliferation.

-

Ras/Raf/MEK/ERK (MAPK) Pathway: Integrin activation can also lead to the activation of the Ras-MAPK cascade, which is critical for cell proliferation, differentiation, and migration.

-

Crosstalk with Receptor Tyrosine Kinases (RTKs): Integrin αvβ3 signaling is not isolated and exhibits significant crosstalk with various RTKs, such as the receptors for vascular endothelial growth factor (VEGF), epidermal growth factor (EGF), and others. This interplay can amplify pro-tumorigenic signals.

Conclusion

The structure-activity relationship studies of this compound and its analogs have provided valuable insights into the design of potent and selective inhibitors of αvβ3 integrin. The 2-imino-5-arylidenethiazolidin-4-one scaffold has proven to be a promising starting point for the development of novel anticancer agents. The detailed experimental protocols and understanding of the underlying signaling pathways described in this guide are essential for the continued research and development of this class of compounds. Further optimization of the lead compounds, guided by the established SAR, holds the potential to yield clinical candidates for the treatment of various cancers characterized by high αvβ3 expression.

References

An In-Depth Technical Guide to the Biological Functions of Integrin αvβ3

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Integrin αvβ3, a member of the integrin family of heterodimeric cell-surface receptors, is a critical mediator of cell-matrix and cell-cell interactions. It recognizes the Arginine-Glycine-Aspartic acid (RGD) sequence present in a wide array of extracellular matrix (ECM) proteins. While its expression is typically low on quiescent endothelial cells and most normal tissues, it is significantly upregulated on activated endothelial cells during angiogenesis and on various tumor cells.[1][2] This differential expression, coupled with its central role in cell adhesion, migration, proliferation, and survival, makes integrin αvβ3 a key player in physiological processes like wound healing and pathological conditions including tumor angiogenesis, metastasis, and osteoporosis.[3][4] Its involvement in these critical pathways has positioned it as a prominent target for therapeutic intervention in oncology and other diseases. This guide provides a comprehensive overview of the core biological functions of integrin αvβ3, its associated signaling pathways, quantitative functional data, and detailed experimental protocols for its study.

Core Biological Functions

Cell Adhesion and Migration

Integrin αvβ3 functions as a transmembrane mechanical link between the extracellular environment and the intracellular cytoskeleton. Upon binding to ECM ligands, it clusters in the cell membrane to form focal adhesions, complex structures that anchor the cell and serve as hubs for signal transduction.

-

Ligand Binding: The primary recognition motif for integrin αvβ3 is the RGD tripeptide sequence.[5] Its major ligands include vitronectin, fibronectin, fibrinogen, osteopontin, thrombospondin, and proteolyzed collagen.[6] This interaction is fundamental for cell attachment to the ECM, a prerequisite for both stationary and migratory cellular functions.

-

Migration and Invasion: Cell migration is a dynamic cycle of adhesion and de-adhesion. Integrin αvβ3 plays a pivotal role in this process by providing traction for cell movement. In cancer, αvβ3 expression on tumor cells facilitates their migration through the ECM, a critical step in local invasion and subsequent metastasis.[7][8] For instance, it has been shown to mediate the motility of melanoma cells and is implicated in breast cancer cell migration toward vitronectin.[3][9]

Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is essential for tumor growth and metastasis. Integrin αvβ3 is one of the most important integrins in this process.[1]

-

Endothelial Cell Activation and Survival: During angiogenesis, αvβ3 expression is significantly increased on the surface of "activated" endothelial cells.[6] Its engagement with ECM ligands provides critical survival signals that protect these proliferating vascular cells from apoptosis.[6] Antagonists of αvβ3 have been shown to disrupt blood vessel formation by inducing endothelial cell apoptosis in vivo.[6][10]

-

Crosstalk with Growth Factor Receptors: Integrin αvβ3 does not act in isolation; it cooperates extensively with growth factor receptors to promote angiogenesis. A particularly well-documented interaction is with the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[2][11] This association is reciprocal, with each receptor capable of promoting the activation of the other, leading to sustained downstream signaling required for endothelial cell migration and proliferation.[2][12] Angiogenesis induced by basic fibroblast growth factor (bFGF) is dependent on αvβ3, while VEGF-driven angiogenesis can also involve αvβ5.[13]

Cancer Progression and Metastasis

The expression of integrin αvβ3 on tumor cells is frequently correlated with a more aggressive, metastatic phenotype in various malignancies, including melanoma, glioma, breast, and prostate cancer.[9][14]

-

Tumor Growth and Survival: By mediating adhesion to the ECM, αvβ3 provides survival signals that allow tumor cells to overcome anchorage-dependent apoptosis (anoikis). Recent studies have also revealed an adhesion-independent role where an αvβ3/c-src signaling module promotes anchorage-independent growth, a hallmark of transformed cells.[8]

-

Metastasis: Metastasis is a multi-step process involving local invasion, intravasation into the bloodstream, survival in circulation, and extravasation and colonization at a distant site. Integrin αvβ3 is implicated in several of these stages.[3] It facilitates tumor cell arrest in the vasculature, partly through interactions with platelets.[9] Its role is particularly prominent in bone metastasis, where it mediates the adhesion of cancer cells to the bone matrix.[15][16] However, its role can be context-dependent, as some studies in ovarian cancer have suggested that high αvβ3 expression may correlate with a less aggressive phenotype and better prognosis.[17]

-

Therapy Resistance: Emerging evidence indicates that integrin αvβ3 contributes to resistance against chemotherapy and radiotherapy.[16] For example, high β3 integrin expression in bone metastases of breast cancer patients was associated with a worse prognosis following docetaxel chemotherapy.[16]

Signaling Pathways

Integrin αvβ3 ligation triggers "outside-in" signaling, converting extracellular mechanical cues into intracellular biochemical signals that regulate cell behavior.

-

FAK-Src Pathway: Upon ligand binding and clustering, integrin αvβ3 recruits and activates non-receptor tyrosine kinases, most notably Focal Adhesion Kinase (FAK) and Src. FAK is a central signaling molecule that, once activated, autophosphorylates at Tyrosine 397, creating a binding site for Src.[7] The resulting FAK-Src complex phosphorylates numerous downstream substrates, including p130Cas and paxillin, leading to the activation of pathways that control cell migration, proliferation, and survival.

-

MAPK and PI3K/Akt Pathways: The FAK-Src complex can activate the Ras/MAP kinase (ERK) pathway, which is crucial for cell proliferation.[6] Ligation of αvβ3 is essential for the sustained activation of ERK during angiogenesis.[10] Additionally, αvβ3 signaling engages the Phosphoinositide 3-Kinase (PI3K)/Akt pathway, a critical regulator of cell survival and apoptosis.[7]

-

Adhesion-Independent Signaling: A novel signaling function has been described where unligated αvβ3 recruits c-Src to its cytoplasmic tail, leading to adhesion-independent c-Src activation and CAS phosphorylation. This pathway promotes anchorage-independent survival and tumor progression.[8]

Caption: Canonical 'outside-in' signaling pathway initiated by integrin αvβ3 ligation.

Quantitative Data

Table 1: Binding Affinities of Selected Ligands/Inhibitors for Integrin αvβ3

This table summarizes the half-maximal inhibitory concentration (IC50) values, indicating the potency of various molecules in competing for the αvβ3 binding site. Data is primarily from competitive radioligand binding assays on U87MG human glioma cells.

| Compound Type | Compound Name | IC50 (nM) | Reference |

| Monomeric Peptide | HYNIC-G3-monomer | 358 ± 8 | [18] |

| Monomeric Peptide | HYNIC-PEG4-monomer | 452 ± 11 | [18] |

| Dimeric Peptide | NOTA-dimer | 100 ± 3 | [18] |

| Dimeric Peptide | HYNIC-dimer | 112 ± 21 | [18] |

| Dimeric Peptide | NOTA-2PEG4-dimer | 54 ± 2 | [18] |

| Tetrameric Peptide | HYNIC-tetramer | 7 ± 2 | [18] |

| Cyclic Peptide | c(RGDyK) | 26.1 ± 1.2 (U87MG) | [19] |

| Linear Peptide | RWrNM | 16.9 ± 1.1 (U87MG) | [19] |

Table 2: Expression Levels of Integrin αvβ3 in Human Cancers

This table provides data on the prevalence and density of αvβ3 expression across different tumor types.

| Cancer Type | Expression Prevalence / Level | Method | Reference |

| Glioblastoma | 13/15 cases positive | Immunohistochemistry | [20] |

| Melanoma | 17/31 cases positive | Immunohistochemistry | [20] |

| Ovarian Cancer | 23/31 cases positive | Immunohistochemistry | [20] |

| Renal Cell Carcinoma | 52/65 cases positive | Immunohistochemistry | [20] |

| Breast Cancer CNS Metastases | 60% of cases positive | Immunohistochemistry | [20] |

| Lung Cancer CNS Metastases | 56% of cases positive | Immunohistochemistry | [20] |

| U87MG (Glioblastoma) | 20,100 ± 1,100 receptors/cell | Radioligand Binding Assay | [21] |

| MDA-MB-435 (Melanoma) | 3,900 ± 400 receptors/cell | Radioligand Binding Assay | [21] |

| PC-3 (Prostate Cancer) | 1,100 ± 100 receptors/cell | Radioligand Binding Assay | [21] |

Key Experimental Protocols

Cell Adhesion Assay

This protocol quantifies the ability of cells to adhere to a substrate coated with an ECM protein, a function directly mediated by integrins.

Methodology:

-

Plate Coating: Aseptically coat the wells of a 96-well microtiter plate with an ECM ligand solution (e.g., 10-40 µg/mL of vitronectin or fibronectin in PBS). Incubate overnight at 4°C. For a negative control, coat wells with a 1% BSA solution.

-

Blocking: Remove the coating solution and wash wells gently with PBS. Block non-specific binding sites by adding a 1% BSA solution in serum-free medium to each well and incubating for 1 hour at 37°C.

-

Cell Preparation: Culture cells to 70-80% confluency. Detach cells non-enzymatically (e.g., with PBS-EDTA) to preserve surface receptors. Wash cells and resuspend them in serum-free medium containing 0.1% BSA at a concentration of 1-2 x 10^5 cells/mL.

-

Adhesion: Remove the blocking solution from the plate and add 100 µL of the cell suspension to each well. If testing inhibitors, pre-incubate the cells with the compound for 30 minutes before seeding.

-

Incubation: Incubate the plate for 30-90 minutes at 37°C in a humidified incubator to allow for cell attachment.

-

Washing: Gently wash the wells 2-3 times with warm PBS to remove non-adherent cells. The force of washing should be consistent across all wells.

-

Quantification: Quantify the number of adherent cells. This can be done by:

-

Staining: Fix the cells (e.g., with 4% paraformaldehyde), stain with Crystal Violet, solubilize the dye, and measure absorbance at ~570 nm.

-

Fluorescence: Lyse the attached cells and quantify DNA content using a fluorescent dye like CyQUANT™ GR Dye (excitation ~485 nm, emission ~530 nm).[22]

-

Transwell Migration (Boyden Chamber) Assay

This assay measures the chemotactic migration of cells through a porous membrane in response to a chemoattractant.[23]

Methodology:

-

Chamber Preparation: Place Transwell inserts (typically with an 8.0 µm pore size membrane) into the wells of a 24-well plate.

-

Chemoattractant: Add 600-750 µL of medium containing a chemoattractant (e.g., 10% FBS or a specific growth factor) to the lower chamber of each well.

-

Cell Preparation: Harvest cells as described for the adhesion assay. Resuspend cells in serum-free medium at a concentration of 0.5-1.0 x 10^6 cells/mL.

-

Seeding: Add 100-200 µL of the cell suspension to the upper chamber of each Transwell insert.

-

Incubation: Incubate the plate for 4-24 hours (duration is cell-type dependent) at 37°C.

-

Removal of Non-migrated Cells: After incubation, carefully remove the Transwell inserts. Use a cotton swab to gently wipe the inside of the insert to remove the non-migrated cells from the upper surface of the membrane.

-

Fixation and Staining: Fix the migrated cells on the bottom side of the membrane with methanol or 4% paraformaldehyde for 10-20 minutes. Stain the cells with a solution such as 0.5% Crystal Violet or DAPI.

-

Quantification: Wash the inserts to remove excess stain. Allow them to air dry. Count the number of stained, migrated cells in several representative fields of view under a microscope. Alternatively, the stain can be eluted and quantified using a spectrophotometer.

References

- 1. Integrin αvβ3-Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cooperation between integrin αvβ3 and VEGFR2 in angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fb.cuni.cz [fb.cuni.cz]

- 4. researchgate.net [researchgate.net]

- 5. scilit.com [scilit.com]

- 6. The role of αv integrins during angiogenesis: insights into potential mechanisms of action and clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of αVβ3 in Prostate Cancer: Metastasis Initiator and Important Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Integrin αvβ3/c-src “Oncogenic Unit” Promotes Anchorage-independence and Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. rupress.org [rupress.org]

- 11. Role of αvβ3 integrin in the activation of vascular endothelial growth factor receptor‐2 | The EMBO Journal [link.springer.com]

- 12. COOPERATION BETWEEN INTEGRIN ανβ3 AND VEGFR2 IN ANGIOGENESIS [flipper.diff.org]

- 13. αv Integrins in Angiogenesis and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. aacrjournals.org [aacrjournals.org]

- 16. The Role of αvβ3 Integrin in Cancer Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. β3-Integrin Expression on Tumor Cells Inhibits Tumor Progression, Reduces Metastasis, and Is Associated with a Favorable Prognosis in Patients with Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Radiolabeled Cyclic RGD Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Novel Linear Peptides with High Affinity to αvβ3 Integrin for Precise Tumor Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Comparing the expression of integrins αvβ3, αvβ5, αvβ6, αvβ8, fibronectin and fibrinogen in human brain metastases and their corresponding primary tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Quantitative PET Imaging of Tumor Integrin αvβ3 Expression with 18F-FRGD2 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Adhesion assays [bio-protocol.org]

- 23. Der Transwell Migrations- und Invasionsassay für Endothelzellen [sigmaaldrich.com]

An In-depth Technical Guide to Early-Stage Research on Small Molecule Integrin Inhibitors

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Integrins as Therapeutic Targets

Integrins are a family of heterodimeric transmembrane receptors, composed of α and β subunits, that serve as crucial links between the extracellular matrix (ECM) and the intracellular cytoskeleton. They are key regulators of cellular adhesion, migration, proliferation, and survival. By transducing signals bidirectionally across the plasma membrane—a process known as "inside-out" and "outside-in" signaling—integrins enable cells to sense and respond to their microenvironment.[1] The dysregulation of integrin function is implicated in a host of pathologies, including cancer, autoimmune diseases, thrombosis, and fibrosis, making them highly attractive targets for therapeutic intervention.

The development of small molecule inhibitors offers several advantages over biologics, including the potential for oral administration, better tissue penetration, and lower manufacturing costs. However, the field has faced significant challenges. Many promising candidates have failed in late-stage clinical trials, sometimes due to a phenomenon where inhibitors act as partial agonists at low concentrations, paradoxically activating the integrin and leading to adverse effects.[2][3] A profound understanding of integrin biology, signaling mechanisms, and sophisticated screening methodologies is therefore critical for the successful development of the next generation of integrin-targeted therapeutics. This guide provides a technical overview of the core concepts, quantitative data on key inhibitors, and detailed experimental protocols relevant to the early-stage research and development of small molecule integrin inhibitors.

Core Integrin Signaling Pathways

Integrin function is dynamically regulated by conformational changes that modulate their affinity for ligands. Integrins exist in three main states: a bent-closed (low-affinity) state, an extended-closed (intermediate-affinity) state, and an extended-open (high-affinity) state. Signaling is a two-way process:

-

Inside-Out Signaling: Intracellular signals, often initiated by other cell surface receptors, lead to the binding of activator proteins like talin and kindlin to the β-subunit cytoplasmic tail. This interaction disrupts the α/β cytoplasmic tail association, triggering a conformational cascade that extends the integrin and opens the ligand-binding headpiece, thereby increasing its affinity for ECM ligands. This process is fundamental for processes like leukocyte trafficking and platelet aggregation.

-

Outside-In Signaling: The binding of an ECM ligand to the activated integrin extracellular domain induces receptor clustering and further conformational changes.[4] This recruits a host of intracellular proteins to form integrin adhesion complexes (IACs), such as focal adhesions. Key downstream mediators include Focal Adhesion Kinase (FAK), Src-family kinases, and Integrin-Linked Kinase (ILK), which in turn activate pathways like MAPK and PI3K/Akt to regulate cell survival, proliferation, and migration.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 3. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jp.acrobiosystems.com [jp.acrobiosystems.com]

An In-depth Technical Guide to the Downstream Signaling Pathways of Cilengitide, a Prototypical αvβ3 and αvβ5 Integrin Antagonist

Disclaimer: The specific term "integrin antagonist 27" does not correspond to a known compound in publicly available scientific literature. This guide therefore focuses on Cilengitide (EMD 121974), a well-characterized and clinically evaluated cyclic RGD-containing pentapeptide that serves as a representative antagonist of αvβ3 and αvβ5 integrins. The principles and pathways discussed are central to the mechanism of this class of integrin antagonists.

This document is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the core signaling pathways modulated by Cilengitide, supported by quantitative data, experimental methodologies, and pathway visualizations.

Introduction to Integrin Signaling and Antagonism

Integrins are heterodimeric transmembrane receptors, composed of α and β subunits, that mediate cell-matrix and cell-cell interactions.[1] They are crucial for cellular processes including adhesion, migration, proliferation, and survival. The αvβ3 and αvβ5 integrins, in particular, are overexpressed on activated endothelial cells during angiogenesis and on various tumor cells, such as glioblastoma and melanoma, making them attractive therapeutic targets.[2][3] These integrins bind to extracellular matrix (ECM) proteins containing the arginine-glycine-aspartic acid (RGD) sequence, such as vitronectin, fibronectin, and osteopontin.[1]

Upon ligand binding, integrins cluster and recruit adaptor proteins and kinases to form focal adhesion complexes.[2] Lacking intrinsic kinase activity, they initiate "outside-in" signaling by activating non-receptor tyrosine kinases, principally Focal Adhesion Kinase (FAK) and Sarcoma tyrosine kinase (Src).[2] This activation triggers a cascade of downstream pathways, including the PI3K/Akt and MAPK/ERK pathways, which promote cell survival, proliferation, and invasion.[1]

Cilengitide is a selective and potent antagonist that mimics the RGD motif, competitively inhibiting the binding of ECM ligands to αvβ3 and αvβ5 integrins.[1][2] By blocking this interaction, Cilengitide disrupts essential cell-matrix communication, leading to the inhibition of downstream signaling, induction of apoptosis (anoikis), and anti-angiogenic effects.[3][4]

Core Downstream Signaling Pathways Modulated by Cilengitide

Cilengitide's primary mechanism of action is the disruption of integrin-dependent signaling. This leads to the inhibition of key pro-survival and pro-proliferative pathways.

The FAK/Src/Akt Pathway

The FAK/Src complex is a central node in integrin signaling. Upon integrin ligation, FAK is recruited to focal adhesions and undergoes autophosphorylation at Tyr397, creating a high-affinity binding site for Src.[2] The subsequent FAK/Src complex formation leads to the phosphorylation of other downstream targets, including Akt, a critical regulator of cell survival.

Cilengitide treatment has been consistently shown to inhibit the phosphorylation of FAK, Src, and Akt in both endothelial and glioma cells.[3][4] This inhibition disrupts the cytoskeleton, causes cellular detachment, and ultimately induces apoptosis.[3][4]

The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is another critical pathway downstream of integrins that regulates cell proliferation and differentiation. While integrin signaling can activate this pathway, studies on Cilengitide's effect have shown context-dependent results. In some endothelial cell models, Cilengitide did not significantly alter ERK activation, suggesting its primary impact is on the FAK/Akt axis.[4] However, in other cancer models, inhibition of integrin signaling has been linked to reduced MAPK activity.[1][5] This suggests potential crosstalk between pathways or cell-type-specific responses.

The TGF-β Pathway

Recent evidence suggests a role for αv integrins in the activation of latent Transforming Growth Factor-β (TGF-β), a cytokine involved in glioma invasion and immunosuppression. Pharmacological inhibition of αvβ3 and αvβ5 with Cilengitide has been shown to reduce the phosphorylation of Smad2, a key downstream effector of the TGF-β pathway, in glioma cell lines.[6] This indicates that Cilengitide may also exert its anti-tumor effects by modulating TGF-β signaling.[6]

Quantitative Data Summary

The efficacy of Cilengitide has been quantified across various preclinical models. The following tables summarize key data points.

Table 1: Inhibitory Activity of Cilengitide

| Target | Assay Type | IC50 Value | Cell Type/Context | Reference |

|---|---|---|---|---|

| αvβ3 Integrin | Receptor Binding | ~0.6 nM | Purified Receptor | [7] |

| αvβ5 Integrin | Cell Adhesion | Low nM range | Various | [8] |

| α5β1 Integrin | Cell Adhesion | Low nM range | Various |[8] |

Table 2: Effects of Cilengitide on Downstream Signaling and Cellular Processes

| Parameter Measured | Cell Type | Cilengitide Concentration | Observed Effect | Reference |

|---|---|---|---|---|

| p-FAK Levels | Glioma Cells (G28) | 50 µg/ml | Inhibition observed at 30 min, sustained for >1 hr | [4] |

| p-Src Levels | Osteoclasts | Not specified | Significantly reduced p-Src expression at 60 min | [9] |

| p-Akt Levels | Endothelial (HUVEC), Glioma | 20-60 µg/ml | Inhibition of phosphorylation | [4] |

| Apoptosis Rate | Melanoma (B16) | 5 µg/ml | 15.27% apoptosis after 12 hrs | [10] |

| Apoptosis Rate | Melanoma (B16) | 10 µg/ml | 21.71% apoptosis after 12 hrs | [10] |

| PD-L1 Expression | Melanoma (B16) | 5-20 µg/ml | Dose-dependent downregulation |[10][11] |

Key Experimental Protocols

The investigation of Cilengitide's effects relies on a suite of standard and specialized molecular and cell biology techniques.

Western Blotting for Signaling Protein Phosphorylation

This protocol is used to quantify the activation state of kinases like FAK, Src, and Akt.

-

Cell Culture and Treatment: Plate cells (e.g., HUVEC or glioma lines) and grow to desired confluency. Starve cells in serum-free medium for 24 hours to reduce basal signaling.[4]

-

Stimulation/Inhibition: Treat cells with Cilengitide at various concentrations (e.g., 20, 40, 60 µg/ml) for a specified time (e.g., 30-60 minutes).[4] Include relevant positive (e.g., VEGF) and negative controls.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on an SDS-polyacrylamide gel and transfer to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) for 1 hour. Incubate with primary antibodies specific for phosphorylated proteins (e.g., anti-p-FAK, anti-p-Akt) overnight at 4°C.[4]

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Strip the membrane and re-probe for total protein levels to ensure equal loading. Quantify band density using imaging software.[4]

Cell Migration and Invasion Assays

These assays measure the functional impact of Cilengitide on tumor cell motility.

-

Chamber Preparation: Use Boyden chambers with 8 µm pore size filters. For migration, coat filters with an ECM protein like collagen (50 µg/mL). For invasion, add a layer of Matrigel™ on top of the collagen.[12]

-

Cell Preparation: Harvest cells and resuspend in serum-free media. Pre-treat a suspension of cells (e.g., 4 x 10⁴ cells/sample) with Cilengitide or control for 40 minutes at 37°C.[12]

-

Assay Setup: Add a chemoattractant (e.g., 5% FBS) to the lower chamber. Add the pre-treated cell suspension to the upper chamber (the insert).

-

Incubation: Incubate for a period that allows for migration (e.g., 3 hours) or invasion (e.g., 5 hours) at 37°C.[12]

-

Quantification: Remove non-migrated cells from the top of the filter with a cotton swab. Fix and stain the cells that have migrated to the underside of the filter (e.g., with crystal violet).

-

Analysis: Count the number of stained cells in several microscopic fields to determine the average number of migrated/invaded cells per condition.

Conclusion

Cilengitide, a selective antagonist of αvβ3 and αvβ5 integrins, functions by disrupting the critical linkage between the cell and the extracellular matrix. Its primary downstream effect is the potent inhibition of the FAK/Src/Akt signaling axis, a key pathway for cell survival.[3][4] This leads to cell detachment, cytoskeletal disruption, and induction of apoptosis in both tumor and activated endothelial cells.[4] Furthermore, emerging evidence points to its modulatory role in other crucial pathways like TGF-β, expanding its potential mechanisms of anti-tumor activity.[6] While clinical trials have yielded mixed results, the in-depth understanding of Cilengitide's downstream signaling pathways provides a valuable framework for the continued development of integrin antagonists as cancer therapeutics.[13][14]

References

- 1. Cilengitide: A Prototypic Integrin Inhibitor for the Treatment of Glioblastoma and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Integrin Inhibitor Cilengitide for the Treatment of Glioblastoma: A Brief Overview of Current Clinical Results | Anticancer Research [ar.iiarjournals.org]

- 3. Cilengitide induces cellular detachment and apoptosis in endothelial and glioma cells mediated by inhibition of FAK/src/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cilengitide induces cellular detachment and apoptosis in endothelial and glioma cells mediated by inhibition of FAK/src/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. journals.plos.org [journals.plos.org]

- 8. Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cilengitide inhibits osteoclast adhesion through blocking the αvβ3-mediated FAK/Src signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cilengitide, an αvβ3-integrin inhibitor, enhances the efficacy of anti-programmed cell death-1 therapy in a murine melanoma model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cilengitide, an αvβ3-integrin inhibitor, enhances the efficacy of anti-programmed cell death-1 therapy in a murine melanoma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Cilengitide in newly diagnosed glioblastoma: biomarker expression and outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cilengitide sensitivity is predicted by overall integrin expression in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Integrin Antagonist 27

For Researchers, Scientists, and Drug Development Professionals

Introduction

Integrin antagonist 27 is a potent, small-molecule inhibitor targeting the αvβ3 integrin receptor, with a binding affinity of 18 nM.[1][2][3][4] Integrins are a family of transmembrane receptors crucial for cell adhesion, signaling, and tissue architecture.[5] The αvβ3 integrin, in particular, is often overexpressed in various pathological conditions, including cancer, where it plays a significant role in tumor growth, metastasis, and angiogenesis.[5] By blocking the interaction between αvβ3 integrin and its extracellular matrix (ECM) ligands, this compound can modulate cellular adhesion and signaling pathways, making it a valuable tool for cancer research and therapeutic development.[2][5]

These application notes provide detailed protocols for utilizing this compound in a range of cell-based assays to investigate its effects on cell adhesion, migration, proliferation, and downstream signaling pathways.

Data Presentation

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound. Researchers are encouraged to determine the optimal concentration for their specific cell line and assay conditions.

| Parameter | Value | Notes | Reference |

| Target | αvβ3 Integrin | [1][2][3][4] | |

| Binding Affinity (IC50) | 18 nM | [1][2][3][4] | |

| Molecular Formula | C24H20N4O5 | [6][7] | |

| Molecular Weight | 444.44 g/mol | [6][7] | |

| Solubility | ≥ 100 mg/mL in DMSO | Prepare stock solutions in DMSO. | [7] |

| Cell-Based Assay Data | |||

| Assay Type | Cell Lines | IC50 | Reference |

| Cell Proliferation | MDA-MB-435 (breast cancer), MCF-7 (breast cancer), NIH3T3 (mouse fibroblast), HEY (ovarian cancer), NCI-H1975 (lung cancer) | >20 µM | [1] |

| Cell Adhesion | Not Available | It is recommended to perform a dose-response experiment starting from a concentration range of 1-1000 nM. | |

| Cell Migration | Not Available | It is recommended to perform a dose-response experiment starting from a concentration range of 1-1000 nM. |

Experimental Protocols

Cell Adhesion Assay

This protocol is designed to quantify the ability of this compound to inhibit cell adhesion to an ECM-coated surface.

Materials:

-

This compound (stock solution in DMSO)

-

Cell line expressing αvβ3 integrin (e.g., U87MG glioblastoma, M21 melanoma, or endothelial cells like HUVECs)

-

Extracellular matrix protein (e.g., Vitronectin or Fibronectin)

-

96-well tissue culture plates

-

Serum-free cell culture medium

-

Bovine Serum Albumin (BSA)

-

Calcein-AM or Crystal Violet stain

-

Plate reader (fluorescence or absorbance)

Protocol:

-

Plate Coating:

-

Coat the wells of a 96-well plate with an ECM protein (e.g., 10 µg/mL Vitronectin or Fibronectin in PBS).

-

Incubate for 1 hour at 37°C or overnight at 4°C.

-

Wash the wells twice with PBS to remove any unbound protein.

-

Block non-specific binding by incubating with 1% BSA in PBS for 1 hour at 37°C.

-

Wash the wells again twice with PBS.

-

-

Cell Preparation:

-

Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.

-

Pre-incubate the cell suspension with various concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 30 minutes at 37°C. A DMSO control should be included.

-

-

Adhesion:

-

Add 100 µL of the cell suspension to each coated well.

-

Incubate for 1-2 hours at 37°C in a CO2 incubator to allow for cell adhesion.

-

-

Washing:

-

Gently wash the wells 2-3 times with PBS to remove non-adherent cells.

-

-

Quantification:

-

For Calcein-AM staining: Add Calcein-AM solution (e.g., 2 µM) to each well and incubate for 30 minutes at 37°C. Read the fluorescence at 485 nm excitation and 520 nm emission.

-